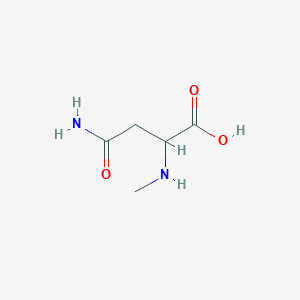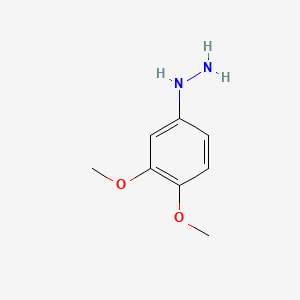
(3,4-Dimethoxyphenyl)hydrazine
説明
“(3,4-Dimethoxyphenyl)hydrazine” is a chemical compound with the molecular formula C8H12N2O2 . It is used as a reagent in the synthesis of chromene-fused quinolinones .
Synthesis Analysis
The synthesis of “this compound” involves several steps, including radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 168.089877630 g/mol .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps . For instance, one study discusses the reaction of hydrazine with nitrous acid, which is instantaneous at room temperature and involves the reaction of 1 mol of hydrazine with 2 mol of nitrous acid .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 168.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 .科学的研究の応用
Synthesis and Body Distribution in Drug Development
Research shows that derivatives of (3,4-dimethoxyphenyl)hydrazine have been synthesized and studied for their body distribution in rats and dogs. These compounds show potential in nuclear medicine, especially for brain scanning, due to their uptake by the brain. This was observed in compounds like 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane (Braun et al., 1977).
Antidepressant Activities
A study on the antidepressant activities of some 3,5-diphenyl-2-pyrazolines, which were synthesized using hydrazine hydrate and this compound, indicated that specific derivatives significantly reduced immobility times in mice, suggesting potential antidepressant properties (Palaska et al., 2001).
Chemical Synthesis Enhancement
The hydrazine functional group, including derivatives of this compound, has been used in the hydrazonation of acetophenones and benzaldehydes. This process is assisted by CeCl3 and shows the versatility of this compound in various chemical synthesis applications (Vargas et al., 2020).
Biological Activity Studies
Compounds derived from this compound, such as N,N'-bis[3-(3,4-dimethoxyphenyl)propenoyl]hydrazine, have been synthesized and evaluated for various biological activities. Some derivatives showed potential in rooster meat hybrid tests and as anthelmintics, though they did not exhibit significant antibacterial effectiveness (Nováček et al., 1990).
Anti-inflammatory and Antimicrobial Evaluation
Novel derivatives containing this compound showed promising anti-inflammatory and antimicrobial activities. Compounds were found to inhibit pro-inflammatory cytokines and exhibit significant antimicrobial activity against pathogenic bacteria and fungi (Keche et al., 2012).
Synthesis of Pyrazole Derivatives
1-Substituted-3-(2,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrazoles, synthesized from this compound, were prepared and their antimicrobial activity was screened. These compounds show potential for developing new antimicrobial agents (Mohamed et al., 2006).
Development of Fluorescent Chemosensors
This compound derivatives have been utilized in the development of chemosensors for detecting hydrazine, a compound of significant interest due to its industrial and environmental impact. The oligothiophene derivative 3TY, synthesized as a hydrazine chemosensor, demonstrated ultrafast and ultrasensitive detection capabilities, including bio-imaging applications in living cells (Guo et al., 2020).
Novel Hydrazine Detection Methods
Research on conjugated polymer sensory materials, including those related to this compound, has led to the development of "turn-on" fluorescence detection methods for hydrazine vapor. This novel approach is important for monitoring hydrazine due to its toxicity and reactivity (Thomas & Swager, 2006).
Pharmaceutical and Health Applications
Studies have investigated the synthesis and characterization of various derivatives of this compound for potential pharmacological activities. Some derivatives showed promising results in antioxidant, antimicrobial, and antihelmintic screenings, compared to standard drugs (MadhuKumarD. et al., 2015).
Environmental and Biological Probe Development
This compound derivatives have been used to design fluorescent probes for detecting environmental and biological samples of hydrazine. These probes offer high sensitivity, large Stokes shifts, and low detection limits, suitable for environmental monitoring and cellular imaging (Zhu et al., 2019).
作用機序
Target of Action
It’s known that hydrazine derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that hydrazine derivatives can form and break bonds with reactant molecules, leading to a local energy minimum, termed the product .
Biochemical Pathways
Hydrazine derivatives are known to interact with various biochemical pathways, influencing their function and downstream effects .
Pharmacokinetics
The pharmacokinetic properties of (3,4-Dimethoxyphenyl)hydrazine are as follows :
Result of Action
It’s known that hydrazine derivatives can influence the function of various enzymes and receptors, leading to changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C . Other environmental factors such as pH, temperature, and the presence of other substances can also influence the compound’s action.
生化学分析
Biochemical Properties
It is known that hydrazine derivatives can participate in various reactions, such as the formation of oximes and hydrazones
Cellular Effects
Some studies suggest that hydrazine derivatives may have cytotoxic activity against certain tumor cell lines
Temporal Effects in Laboratory Settings
It is known that the compound is solid at room temperature and should be stored in a refrigerator
特性
IUPAC Name |
(3,4-dimethoxyphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-11-7-4-3-6(10-9)5-8(7)12-2/h3-5,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLQYLWIEBFFKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


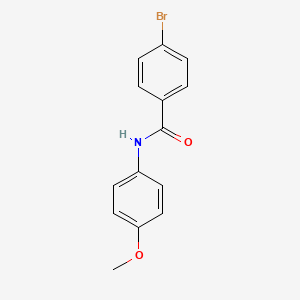
![ethyl 2-methylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1633493.png)
![3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1633494.png)
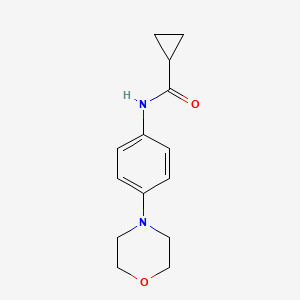
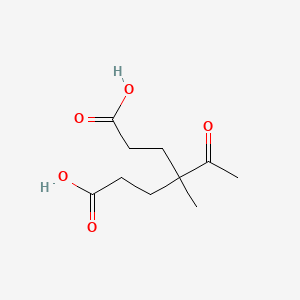
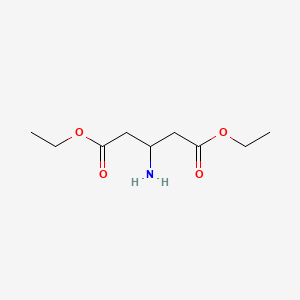

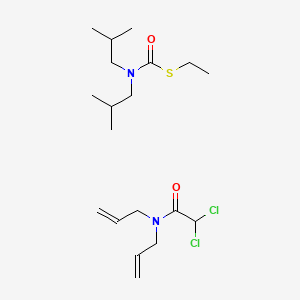
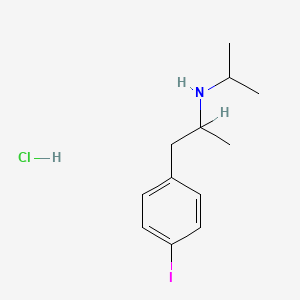


![2-[(Pyridin-3-ylamino)methyl]phenol](/img/structure/B1633523.png)
![N-cyclopropyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B1633526.png)
